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Compound of Interest

Compound Name: 9H-Fluorene-2-carboxylic acid

Cat. No.: B1296491

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 9H-
Fluorene-2-carboxylic acid (C14H1002). Due to the limited availability of directly published
experimental spectra for this specific compound, this document combines available data from
chemical databases with predicted values derived from structurally analogous compounds. The
experimental protocols detailed herein are standard methodologies for the spectroscopic
analysis of aromatic carboxylic acids.

Chemical Structure and Properties

9H-Fluorene-2-carboxylic acid is a polycyclic aromatic hydrocarbon derivative featuring a
fluorene backbone with a carboxylic acid substituent at the 2-position. Its molecular structure is
fundamental to interpreting its spectroscopic signature.

e Molecular Formula: C14H100:2
e Molecular Weight: 210.23 g/mol [1][2]
e Monoisotopic Mass: 210.068079557 Da[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of the molecule.
Although specific experimental data for 9H-Fluorene-2-carboxylic acid is scarce, the
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expected chemical shifts can be predicted based on the fluorene skeleton and the electronic
effects of the carboxylic acid group.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show signals in the aromatic region (d 7.0-8.5 ppm)
and a characteristic singlet for the methylene protons at the 9-position. The carboxylic acid
proton will likely appear as a broad singlet at a downfield shift (d > 10 ppm).

Table 1: Predicted *H NMR Data for 9H-Fluorene-2-carboxylic acid

Chemical Shift (6

Multiplicity Integration Assignment
ppm)
~8.3-8.1 Doublet of doublets 1H Aromatic CH
~8.0-7.8 Multiplet 3H Aromatic CH
~76-7.3 Multiplet 3H Aromatic CH
~4.0 Singlet 2H CHz (Position 9)
>10 Broad Singlet 1H COOH

Note: Predicted values are based on general principles and data from similar fluorene
derivatives.

3C NMR Spectroscopy

The carbon NMR spectrum will display signals for the carboxylic acid carbon, the methylene
carbon, and the aromatic carbons.

Table 2: Predicted 13C NMR Data for 9H-Fluorene-2-carboxylic acid
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Chemical Shift (6 ppm) Assignment

>165 COOH

~140 - 150 Quaternary Aromatic C
~120 - 135 Aromatic CH

~37 CHz (Position 9)

Note: Predicted values are based on general principles and data from similar fluorene

derivatives.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum
of 9H-Fluorene-2-carboxylic acid is expected to be dominated by absorptions from the

carboxylic acid group and the aromatic rings.

Table 3: Key IR Absorption Bands for 9H-Fluorene-2-carboxylic acid
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Wavenumber (cm~—?) Vibration Type Description

Very broad band, characteristic
3300 - 2500 O-H stretch of a carboxylic acid dimer due
to hydrogen bonding.[4]

~3050 C-H stretch Aromatic C-H stretching.

Methylene (CH2) C-H

stretching.

~2920 C-H stretch

Strong, sharp absorption for
1725 - 1700 C=0 stretch the carbonyl group of the

carboxylic acid.[4]

Aromatic ring skeletal

~1600, ~1450 C=C stretch o

vibrations.

Coupled with O-H in-plane
~1300 C-O stretch ]

bending.

Broad band, out-of-plane
~920 O-H bend bend, characteristic of a

carboxylic acid dimer.

Note: Expected absorption ranges are based on typical values for aromatic carboxylic acids.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule.

Table 4: Mass Spectrometry Data for 9H-Fluorene-2-carboxylic acid
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Parameter Value Source
Molecular Formula C14H1002 PubChem[1]
Exact Mass 210.0681 Da PubChem[1]
Expected M* Peak (m/z) 210

Key Fragmentation Peaks

) 165 ([M-COOH]*)

The high-resolution mass spectrum should show the molecular ion peak at m/z 210.0681,
confirming the elemental composition. A significant fragment at m/z 165, corresponding to the
loss of the carboxylic acid group (45 Da), is anticipated.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented
above.[5]

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve 5-10 mg of 9H-Fluorene-2-carboxylic acid in approximately
0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds or CDCI3) in a 5 mm NMR tube.

 Instrumentation: Utilize an NMR spectrometer operating at a frequency of 400 MHz or
higher.

o Data Acquisition:

o Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field
to achieve optimal homogeneity.

o For *H NMR, acquire the spectrum using a standard single-pulse experiment.

o For 13C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlet
peaks for each unique carbon.
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» Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) and phase the
resulting spectrum. Reference the spectrum to the residual solvent peak or an internal
standard (e.g., TMS).

IR Spectroscopy Protocol (ATR)

o Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an
Attenuated Total Reflectance (ATR) accessory.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an
ATR accessory.

o Data Acquisition:
o Record a background spectrum of the empty, clean ATR crystal.
o Apply pressure to the sample to ensure good contact with the crystal.
o Record the sample spectrum, typically over a range of 4000-400 cm~—1.

o Data Processing: The instrument's software automatically subtracts the background
spectrum from the sample spectrum to generate the final transmittance or absorbance IR
spectrum.

Mass Spectrometry Protocol (ESI)

o Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable
solvent such as methanol or acetonitrile.

e Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI)
source.

o Data Acquisition:
o Infuse the sample solution into the ESI source at a constant flow rate.

o Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid,
negative ion mode ([M-H]") is often effective.
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o Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

+ Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and
characteristic fragment ions.

Workflow Visualization

The logical flow for the complete spectroscopic characterization of 9H-Fluorene-2-carboxylic
acid is depicted below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/9H-Fluorene-2-carboxylic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/9H-Fluorene-2-carboxylic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/9-Carboxyfluorene
https://www.rsc.org/suppdata/d4/cp/d4cp01924e/d4cp01924e2.pdf
https://www.echemi.com/cms/2080838.html
https://www.benchchem.com/pdf/Spectroscopic_Analysis_of_Methyl_9H_fluorene_4_carboxylate_A_Technical_Guide.pdf
https://www.benchchem.com/product/b1296491#spectroscopic-data-of-9h-fluorene-2-carboxylic-acid-nmr-ir-ms
https://www.benchchem.com/product/b1296491#spectroscopic-data-of-9h-fluorene-2-carboxylic-acid-nmr-ir-ms
https://www.benchchem.com/product/b1296491#spectroscopic-data-of-9h-fluorene-2-carboxylic-acid-nmr-ir-ms
https://www.benchchem.com/product/b1296491#spectroscopic-data-of-9h-fluorene-2-carboxylic-acid-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1296491?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296491?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

